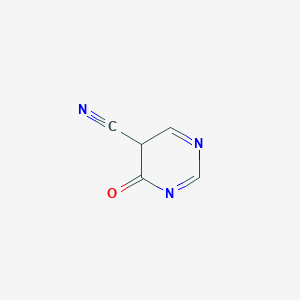

4-oxo-5H-pyrimidine-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3N3O |

|---|---|

Molecular Weight |

121.10 g/mol |

IUPAC Name |

4-oxo-5H-pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-4H |

InChI Key |

PCJIOFDVEVZVLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NC(=O)C1C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 4-oxo-5H-pyrimidine-5-carbonitrile and its Derivatives: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key biological activities of the 4-oxo-5H-pyrimidine-5-carbonitrile scaffold and its derivatives. While specific experimental data for the parent compound is limited, this document compiles available data for structurally related analogs to offer valuable insights. This class of compounds has garnered significant attention in medicinal chemistry, demonstrating notable inhibitory activity against key signaling proteins such as PIM-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). Detailed experimental protocols for the synthesis of relevant derivatives are provided, alongside visualizations of the implicated biological pathways to facilitate a deeper understanding of their mechanism of action.

Physicochemical Properties

Table 1: Physicochemical Data for 4-oxo-pyrimidine-5-carbonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted XlogP | Reference |

| 6-oxo-1H-pyrimidine-5-carbonitrile | C₅H₃N₃O | 121.09 | Not Reported | -0.8 | [1] |

| 4-amino-6-oxo-1H-pyrimidine-5-carbonitrile | C₅H₄N₄O | 136.11 | Not Reported | Not Reported | [2] |

| 7-amino-4-oxo-5-phenyl-3,5-dihydro-4h-pyrano(2,3-d)pyrimidine-6-carbonitrile | C₁₄H₁₀N₄O₂ | 278.26 | Not Reported | Not Reported | |

| 5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrile | C₉H₄N₄OS | 232.22 | > 300 | Not Reported | [3] |

| 4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrile | C₁₀H₆N₄OS | 246.25 | 224–226 | Not Reported | [3] |

Note: The properties listed above are for derivatives of 4-oxo-pyrimidine-5-carbonitrile and not the parent compound itself. These derivatives feature additional fused rings or substituents that significantly influence their physicochemical properties.

Experimental Protocols: Synthesis of Pyrimidine-5-carbonitrile Derivatives

The synthesis of the 4-oxo-pyrimidine-5-carbonitrile core and its derivatives often involves a multi-component reaction, a highly efficient approach in synthetic chemistry. A general protocol, based on recurring methodologies for analogous structures, is outlined below.

General Procedure for the Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

This method is adapted from established procedures for similar compounds.[4]

Materials:

-

An appropriate aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

An amidine hydrochloride (e.g., benzamidine hydrochloride) (1 mmol)

-

Sodium acetate (catalyst)

-

Water or an appropriate solvent (e.g., ethanol, toluene)

Protocol:

-

A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), the amidine hydrochloride (1 mmol), and a catalytic amount of sodium acetate is prepared in a round-bottom flask.

-

Water is added as a solvent, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Alternatively, for microwave-assisted synthesis, the reactants are placed in a sealed vessel with an appropriate solvent (e.g., toluene with a few drops of triethylamine) and irradiated in a microwave reactor.[4]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold water or an appropriate solvent, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-amino-5-pyrimidinecarbonitrile derivative.

Caption: PIM-1 kinase signaling pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. [5][6]Dysregulation of EGFR signaling is a hallmark of many cancers. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent EGFR inhibitors. [7]

Caption: EGFR signaling pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. [8]COX-2 is also overexpressed in several types of cancer. Pyrimidine-5-carbonitrile derivatives have been developed as selective COX-2 inhibitors with potential anti-inflammatory and anticancer activities. [9]

Caption: COX-2 inflammatory pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as inhibitors of key biological targets implicated in cancer and inflammation. While comprehensive physicochemical data for the parent compound remains to be elucidated, the information gathered on its analogs provides a strong foundation for the rational design of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its diverse biological activity, underscores its importance for future drug discovery and development efforts. Further research is warranted to fully characterize the parent compound and to explore the full therapeutic potential of this promising class of molecules.

References

- 1. PubChemLite - 4-hydroxypyrimidine-5-carbonitrile (C5H3N3O) [pubchemlite.lcsb.uni.lu]

- 2. capotchem.com [capotchem.com]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. While a dedicated, peer-reviewed synthesis for this specific parent compound is not extensively documented, this guide outlines a highly plausible synthetic route based on well-established multi-component reaction methodologies prevalent in the synthesis of its substituted analogs. Furthermore, this document provides a detailed, predicted characterization profile based on spectral data from closely related compounds found in the literature.

Proposed Synthesis of 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile

The synthesis of the 4-oxo-pyrimidine core is most effectively achieved through a one-pot, three-component Biginelli-type reaction. This method offers a convergent and efficient pathway to the target heterocycle from simple, commercially available starting materials.

Proposed Reaction Scheme

The proposed synthesis involves the acid-catalyzed condensation of a formaldehyde equivalent (such as paraformaldehyde), urea, and ethyl cyanoacetate.

Caption: Proposed Biginelli-type reaction for the synthesis of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

-

Paraformaldehyde (1.0 eq)

-

Urea (1.2 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Ethanol (anhydrous)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated solution)

-

Deionized Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add paraformaldehyde (1.0 eq), urea (1.2 eq), ethyl cyanoacetate (1.0 eq), and anhydrous ethanol to achieve a 0.5 M concentration of the limiting reagent.

-

Stir the mixture to ensure homogeneity.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The resulting precipitate should be collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile

As no explicit characterization data for the unsubstituted parent compound is readily available, the following section provides predicted data based on the analysis of structurally similar compounds reported in the literature.[1][2][3][4][5]

Physical Properties (Predicted)

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₃N₃O |

| Molecular Weight | 121.10 g/mol |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, sparingly soluble in alcohols, insoluble in water. |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic features of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretching (pyrimidine ring) |

| 2230-2210 | Strong | C≡N stretching |

| 1700-1650 | Strong | C=O stretching (amide) |

| 1650-1580 | Medium | C=C and C=N stretching |

| 1450-1350 | Medium | C-H bending |

Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | Broad singlet | 1H | N1-H or N3-H (exchangeable with D₂O) |

| ~8.0-8.2 | Singlet | 1H | C2-H |

| ~7.8-8.0 | Singlet | 1H | C6-H |

Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C4 (C=O) |

| ~150-155 | C2 |

| ~145-150 | C6 |

| ~115-120 | C≡N |

| ~90-95 | C5 |

Table 4: Predicted Mass Spectrometry Data (EI or ESI)

| m/z Value | Assignment |

| 121 | [M]⁺ (Molecular ion) |

| 94 | [M - HCN]⁺ |

| 66 | [M - HCN - CO]⁺ |

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to a fully characterized compound follows a logical progression.

Caption: A typical workflow for the synthesis and characterization of a target organic compound.

Potential Applications in Drug Development

Pyrimidine-5-carbonitrile derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry.[4][6][7] The presence of multiple hydrogen bond donors and acceptors, along with a rigid heterocyclic core, makes them attractive scaffolds for targeting a variety of biological macromolecules. Substituted analogs have been investigated for their potential as:

-

Anticancer agents[3]

-

Antiviral agents

-

Kinase inhibitors

-

Anti-inflammatory agents

The parent compound, 4-oxo-1,4-dihydropyrimidine-5-carbonitrile, serves as a crucial starting point for the development of novel derivatives with tailored biological activities. Its synthesis and characterization are therefore of fundamental importance for the exploration of this chemical space.

Disclaimer: The synthetic protocol and characterization data presented in this guide are proposed based on established chemical principles and data from analogous compounds. Experimental validation and optimization are recommended for the successful synthesis and characterization of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

References

- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Crystal Structure Analysis of 4-Oxo-Pyrimidine-5-Carbonitrile Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure pertaining to the 4-oxo-pyrimidine-5-carbonitrile scaffold. While the crystal structure for the parent compound, 4-oxo-5H-pyrimidine-5-carbonitrile, is not publicly available, this document focuses on a closely related derivative: 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . The structural data and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and development of novel therapeutics based on the pyrimidine-5-carbonitrile core. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2][3][4]

Crystallographic Data Summary

The crystallographic data for 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile provides a foundational understanding of the three-dimensional arrangement of this class of molecules. The key parameters from the single-crystal X-ray diffraction analysis are summarized in the table below.[5]

| Parameter | Value |

| Chemical Formula | C14H12N4O3S |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.2777(3) |

| b (Å) | 9.4312(2) |

| c (Å) | 12.9412(2) |

| α (°) | 90 |

| β (°) | 107.945(2) |

| γ (°) | 90 |

| Volume (ų) | 1425.61(5) |

| Z | 4 |

| Temperature (K) | 160 |

| Rgt(F) | 0.0305 |

| wRref(F²) | 0.0837 |

| CCDC No. | 2059188 |

Table 1: Crystallographic data for 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.[5]

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 4-oxo-pyrimidine-5-carbonitrile derivatives, based on established methodologies for similar compounds.

Synthesis

The synthesis of pyrimidine-5-carbonitrile derivatives is often achieved through multi-component reactions. A general and efficient method involves the condensation of an aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst.[6]

General Synthetic Procedure:

-

A mixture of the desired aldehyde (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and a suitable catalyst is prepared.

-

The reaction can be carried out under solvent-free conditions at an elevated temperature (e.g., 80 °C) or in a solvent such as ethanol.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and distilled water is added to precipitate the crude product.

-

The resulting solid is collected by filtration and washed with a suitable solvent, such as hot ethanol, to yield the crude pyrimidine-5-carbonitrile derivative.[6]

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization from an appropriate solvent.

Recrystallization Protocol:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature to achieve saturation.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature.

-

The solution is then left undisturbed for a period of several hours to days to allow for the formation of single crystals.

-

Once crystals of sufficient size and quality have formed, they are carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 160 K) to minimize thermal vibrations.[5]

-

X-ray diffraction data is collected using a detector such as a Bruker Apex II D8 Venture.[7]

-

The collected data is processed, and absorption corrections are applied using software like SAINT and SADABS.[7]

-

The crystal structure is solved by direct methods and refined by full-matrix least-squares techniques on F² using programs such as SHELXTL.[7]

-

All non-hydrogen atoms are typically refined anisotropically.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

Signaling Pathways and Biological Relevance

Derivatives of the 4-oxo-pyrimidine-5-carbonitrile scaffold have been investigated for their potential to modulate various signaling pathways implicated in disease, particularly in oncology. For instance, certain derivatives have been identified as inhibitors of kinases such as PIM-1, which is a crucial regulator of cell proliferation and apoptosis.[1][2] The inhibition of such pathways can lead to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this chemical class. Further research into the structure-activity relationships of these compounds, aided by detailed crystallographic analysis, is essential for the design of more potent and selective inhibitors.

References

- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-Oxo-5H-pyrimidine-5-carbonitrile and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and biological significance of pyrimidine-5-carbonitrile derivatives, with a focus on analogs of 4-oxo-5H-pyrimidine-5-carbonitrile. Due to the limited availability of published spectroscopic data for the unsubstituted parent compound, this document presents data for structurally related and biologically active derivatives to serve as a valuable reference for researchers in the field.

Spectroscopic Data of Pyrimidine-5-carbonitrile Derivatives

The following tables summarize the key spectroscopic data for various substituted pyrimidine-5-carbonitrile derivatives. These compounds share the core pyrimidine-5-carbonitrile scaffold and provide insights into the expected spectral characteristics of this class of molecules.

Infrared (IR) Spectroscopy

| Compound | Key IR Absorptions (cm⁻¹) | Source |

| 6-Amino-4-(4-bromophenyl)-5-cyano-2-hydroxypyrimidine | 3422 (O-H, broad), 3091 (N-H), 2227 (C≡N), 1639 (C=N) | [1] |

| 6-Amino-4-(2,4-dichlorophenyl)-5-cyano-2-hydroxypyrimidine | 3422 (O-H, broad), 3102 (N-H), 2229 (C≡N), 1639 (C=N) | [2] |

| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 3325–3478 (N-H), 2175–2212 (C≡N), 1542–1649 (C=C/C=N aromatic) | [3] |

¹H NMR Spectroscopy

| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |

| 6-Amino-4-(4-bromophenyl)-5-cyano-2-hydroxypyrimidine | DMSO-d₆ | 8.62 (s, 2H), 8.03 (d, J=8.5 Hz, 2H), 7.90 (s, 1H), 7.70 (d, J=8.6 Hz, 2H) | [1] |

| 6-Amino-4-(2,4-dichlorophenyl)-5-cyano-2-hydroxypyrimidine | DMSO-d₆ | 8.51 (s, 2H), 8.19–7.54 (m, 4H) | [1] |

| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | DMSO-d₆ | 8.1 (s, 1H, pyrimidine H-6), 6.8 (s, 2H, NH₂), 3.4–3.6 (q, 4H, -N(CH₂CH₃)₂), 1.0–1.2 (t, 6H, -N(CH₂CH₃)₂) | [3] |

¹³C NMR Spectroscopy

| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |

| 6-Amino-4-(4-bromophenyl)-5-cyano-2-hydroxypyrimidine | DMSO-d₆ | 157.2, 139.2, 135.8, 131.4, 130.5, 128.8, 113.8, 112.7, 87.5 | [1] |

| 6-Amino-4-(2,4-dichlorophenyl)-5-cyano-2-hydroxypyrimidine | DMSO-d₆ | 182.3, 160.7, 134.8, 134.4, 133.1, 132.6, 130.8, 128.8, 114.5, 113.4, 82.8 | [2] |

| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | Not Specified | 158.9 (C-2), 118.5 (C≡N) | [3] |

Mass Spectrometry (MS)

| Compound | Ionization Method | Key Fragments (m/z) | Source |

| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | Not Specified | 191.23 [M]⁺, 164 (loss of HCN), 136 (loss of C₂H₅N) | [3] |

Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives often involves a one-pot, three-component reaction, which is an efficient and environmentally friendly approach.

General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

A common synthetic route involves the condensation of an aldehyde, malononitrile, and urea or thiourea.[1]

Materials:

-

Aldehyde derivative (1 mmol)

-

Urea or Thiourea (1.8 mmol)

-

Malononitrile (1.2 mmol)

-

Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[1]

-

Ethanol

Protocol:

-

A mixture of the aldehyde, urea/thiourea, malononitrile, and catalyst is placed in a round-bottom flask.

-

The reaction is carried out under solvent-free conditions at 80 °C with stirring.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, distilled water is added to the reaction mixture, and it is cooled to room temperature.

-

The resulting precipitate is separated by filtration and washed with hot ethanol (3 x 2 ml).

-

The crude product is then recrystallized from ethanol to yield the pure pyrimidine-5-carbonitrile derivative.[1]

Spectroscopic Analysis

-

Infrared (IR) Spectra: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.

-

NMR Spectra: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 250 MHz or 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (TMS).

-

Mass Spectra: Mass spectra can be recorded on a mass spectrometer, and the data is reported as m/z ratios.

Biological Significance and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have garnered significant interest in drug discovery due to their diverse biological activities, including roles as kinase inhibitors. Several studies have highlighted their potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

For instance, various pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a crucial process for tumor growth and metastasis.

-

EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a well-established strategy in cancer therapy, and some pyrimidine-5-carbonitriles have shown inhibitory activity against this receptor.[4]

-

PIM-1 Kinase: PIM-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis, making it an attractive target for anticancer drug development.

-

COX-2 (Cyclooxygenase-2): Some derivatives have shown selective inhibition of COX-2, which is implicated in inflammation and carcinogenesis.[5]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Inhibition of kinase signaling pathways by pyrimidine-5-carbonitrile derivatives.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrimidine-5-carbonitrile derivatives.

Caption: General experimental workflow for pyrimidine-5-carbonitrile synthesis and analysis.

References

- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 4-oxo-5H-pyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery and Molecular Sciences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational framework for the quantum chemical characterization of 4-oxo-5H-pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published computational data for this specific molecule, this document outlines a robust, best-practice methodology based on established theoretical studies of related pyrimidine derivatives. The protocols and data structures detailed herein are intended to serve as a blueprint for researchers undertaking a thorough theoretical investigation of this molecule, facilitating a deeper understanding of its structural, electronic, and reactive properties.

Theoretical Foundation and Computational Approach

The recommended theoretical framework for the study of this compound is Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational cost and accuracy for organic molecules of this size.

Proposed Computational Protocol

A rigorous computational investigation would involve a multi-step process, as illustrated in the workflow diagram below. The initial step is the optimization of the molecule's geometry to find its most stable conformation. This is followed by frequency calculations to confirm the optimized structure as a true energy minimum and to predict its vibrational spectra. Subsequent calculations can then be performed on the optimized geometry to determine a wide range of electronic and chemical properties.

Recommended Software and Theoretical Levels

-

Software: The Gaussian suite of programs is a widely used and powerful tool for such calculations.

-

Functional and Basis Set: The B3LYP hybrid functional is a popular choice that has shown good results for a wide range of organic molecules. For accurate results, a Pople-style basis set such as 6-311++G(d,p) is recommended, as the inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic structure of molecules with heteroatoms and pi systems.

Predicted Molecular and Electronic Properties

The following tables provide a template for the presentation of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are illustrative and would need to be determined by performing the actual computations.

Optimized Geometrical Parameters

The geometry optimization will yield the most stable 3D structure of the molecule, providing key information on bond lengths and angles. These theoretical values can be directly compared with experimental data from X-ray crystallography, if available.

| Parameter | Atoms | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | N1-C2 | Value | Value |

| C2-N3 | Value | Value | |

| N3-C4 | Value | Value | |

| C4-C5 | Value | Value | |

| C5-C6 | Value | Value | |

| C6-N1 | Value | Value | |

| C4=O7 | Value | Value | |

| C5-C8 | Value | Value | |

| C8≡N9 | Value | Value | |

| Bond Angle | C6-N1-C2 | Value | Value |

| N1-C2-N3 | Value | Value | |

| C2-N3-C4 | Value | Value | |

| N3-C4-C5 | Value | Value | |

| C4-C5-C6 | Value | Value | |

| C5-C6-N1 | Value | Value | |

| Dihedral Angle | N1-C2-N3-C4 | Value | Value |

Table 1: Template for Optimized Geometrical Parameters of this compound.

Vibrational Frequencies

Frequency calculations are crucial for confirming that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and for predicting the molecule's infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental FTIR and Raman spectra for validation of the theoretical model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

| C≡N stretch | Value | Value | Value |

| C=O stretch | Value | Value | Value |

| C=C stretch | Value | Value | Value |

| C-N stretch | Value | Value | Value |

| N-H bend | Value | Value | Value |

| C-H bend | Value | Value | Value |

Table 2: Template for Selected Calculated Vibrational Frequencies.

Electronic Properties

The electronic properties of the molecule provide insight into its reactivity and potential for intermolecular interactions. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their difference (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

| Property | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

Table 3: Template for Calculated Electronic Properties.

Experimental Validation Protocols

To validate the theoretical findings, a suite of experimental characterization techniques should be employed. The following provides an overview of the key experimental protocols that would complement the computational study.

Synthesis and Purification

The first step is the synthesis of this compound, followed by purification using standard techniques such as recrystallization or column chromatography to ensure a high-purity sample for analysis.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to measure the vibrational modes of the molecule. The experimental spectra should be compared with the calculated vibrational frequencies to validate the theoretical model.

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The experimental absorption maxima can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive experimental determination of the molecular structure, including bond lengths and angles. This data serves as the "gold standard" for validating the computationally optimized geometry.

Application in Drug Development

Pyrimidine derivatives are a cornerstone of many therapeutic agents, and understanding the fundamental properties of this compound is a critical first step in evaluating its potential as a drug candidate.

Molecular Docking and QSAR Studies

The optimized geometry and calculated electronic properties from the quantum chemical calculations can be used as inputs for further in silico studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis. Molecular docking can predict the binding affinity and orientation of the molecule within the active site of a biological target, while QSAR studies can help in designing new derivatives with improved activity.

ADME-Tox Prediction

Computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of the molecule. These predictions are valuable for identifying potential liabilities early in the drug discovery process.

Conclusion

This technical guide provides a comprehensive roadmap for the quantum chemical investigation of this compound. By following the proposed computational and experimental protocols, researchers can obtain a deep and validated understanding of the molecule's fundamental properties. This knowledge is invaluable for applications ranging from materials science to medicinal chemistry and will form a solid foundation for the rational design of novel derivatives with desired functionalities.

Initial Biological Screening of 4-oxo-5H-pyrimidine-5-carbonitrile Analogs: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

The 4-oxo-5H-pyrimidine-5-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological potential.[1] Analogs derived from this core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Pim-1 kinase.[5][6][7][8] This guide provides a comprehensive overview of the initial biological screening process for these analogs, detailing common experimental protocols, presenting quantitative data from various studies, and illustrating key workflows and pathways.

Synthesis Overview

The synthesis of 4-oxo-pyrimidine-5-carbonitrile derivatives frequently employs multicomponent reactions, most notably the Biginelli reaction.[9] This typically involves the cyclocondensation of an aldehyde, a β-ketoester (like ethyl cyanoacetate), and a urea or thiourea derivative in the presence of a catalyst.[3][4][7][9] This method allows for the efficient generation of a diverse library of analogs for subsequent biological evaluation.[1]

Biological Screening Workflow

The initial screening of novel pyrimidine analogs follows a structured workflow designed to efficiently identify promising candidates for further development. The process begins with broad cytotoxicity screening against cancer cell lines and antimicrobial screening, followed by more specific assays to elucidate the mechanism of action for the most potent compounds.

Caption: General workflow for the initial biological screening of pyrimidine analogs.

In Vitro Anticancer Evaluation

The most common initial biological screening for this class of compounds is the evaluation of their cytotoxic effects against a panel of human cancer cell lines.

Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative this compound analogs against various cancer cell lines. Lower values indicate higher potency.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 10b | HepG2 (Liver) | 3.56 | [5] |

| 10b | A549 (Lung) | 5.85 | [5] |

| 10b | MCF-7 (Breast) | 7.68 | [5] |

| 11b | HCT-116 (Colon) | 3.37 | [10][11] |

| 11b | HepG-2 (Liver) | 3.04 | [10][11] |

| 11b | A549 (Lung) | 2.4 | [10][11] |

| 11e | HCT-116 (Colon) | >1.14 | [7] |

| 12b | HCT-116 (Colon) | >1.14 | [7] |

| XYZ-I-73 | MiaPaCa-2 (Pancreas) | 3.6 ± 0.4 | [12] |

| 4e | Colo 205 (Colon) | 1.66 | [9] |

| 4f | Colo 205 (Colon) | 1.83 | [9] |

| PYMA2, 6, 7, 8 | NCIH-460, NCIH-522 (Lung) | Significant Activity | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][13]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1.0 x 10⁴ cells/well and cultured for 24-48 hours to allow for adherence.[14]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine analogs (e.g., ranging from 5 to 100 µg/mL or in µM concentrations) and incubated for a specified period, typically 24 to 48 hours.[2]

-

MTT Addition: Following treatment, an MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well. The plates are incubated for an additional 4 hours.[14] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[2]

-

Solubilization: The culture medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.[14]

Mechanism of Action: Kinase Inhibition & Apoptosis Induction

Many pyrimidine-5-carbonitrile analogs exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival, such as EGFR and the downstream PI3K/AKT pathway.[5][9][15] Inhibition of these pathways can arrest the cell cycle and induce apoptosis.

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 4-oxo-5H-pyrimidine-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids. The tautomeric state of substituted pyrimidines can profoundly influence their physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive investigation into the tautomerism of 4-oxo-5H-pyrimidine-5-carbonitrile, a key heterocyclic building block. While this compound is widely understood to exist predominantly in its keto (oxo) form, this document delves into the underlying principles, expected quantitative equilibrium, and the detailed experimental and computational protocols used to characterize this phenomenon.

Introduction to Pyrimidine Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form of tautomerism in pyrimidine systems is keto-enol tautomerism, where a proton migrates between a nitrogen or carbon atom and an exocyclic oxygen atom. For the parent compound, 4-hydroxypyrimidine, an equilibrium exists between the enol form (4-hydroxypyrimidine) and its more stable keto tautomer, pyrimidin-4(3H)-one.[1][2]

Computational and experimental studies have consistently shown that the equilibrium for 4-hydroxypyrimidine strongly favors the keto form.[3][4] This preference is attributed to the greater thermodynamic stability of the amide group within the ring compared to the enolic form. The introduction of substituents on the pyrimidine ring can modulate this equilibrium. The subject of this guide, this compound, features a potent electron-withdrawing nitrile (-CN) group at the 5-position, which is expected to further influence the electronic structure and favor the keto tautomer.

The two primary tautomeric forms are:

-

Keto form: 4-oxo-3,4-dihydropyrimidine-5-carbonitrile

-

Enol form: 4-hydroxypyrimidine-5-carbonitrile

A more accurate, manually drawn chemical structure diagram would be required here to show the precise bond differences between the tautomers. The DOT language placeholder illustrates the intended visualization of the equilibrium.

Quantitative Data on Tautomeric Equilibrium

Direct experimental quantification of the tautomeric equilibrium for this compound is not extensively reported in the literature. However, computational chemistry provides a robust framework for estimating the relative stability of tautomers.[3][5] By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (Keq) and relative populations can be predicted. The data presented below is illustrative, based on computational studies of 4-hydroxypyrimidine and related derivatives, and demonstrates the expected strong preference for the keto form.[1][6]

Table 1: Predicted Tautomeric Equilibrium Data (Illustrative)

| Parameter | Gas Phase (Calculated) | Aqueous Solution (Calculated) |

|---|---|---|

| Most Stable Tautomer | Keto Form | Keto Form |

| ΔG (Keto - Enol) | -35 to -50 kJ/mol | -45 to -60 kJ/mol |

| Equilibrium Constant (Keq) | > 1 x 106 | > 1 x 108 |

| Predicted Keto % | > 99.99% | > 99.99% |

| Predicted Enol % | < 0.01% | < 0.01% |

Note: This data is derived from computational models of similar pyrimidine systems and serves to illustrate the expected thermodynamic landscape. The electron-withdrawing nature of the 5-carbonitrile group is predicted to further stabilize the keto form relative to the unsubstituted pyrimidinone.

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy and computational modeling is required for a thorough investigation of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[7]

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to observe would be the distinct N-H proton of the keto form and the O-H proton of the enol form. The enol O-H signal is often broad and may exchange with residual water.

-

Acquire a ¹³C NMR spectrum. The chemical shift of C4, C5, and C6 will be significantly different between the two forms. The keto form will show a C4 signal characteristic of an amide carbonyl (~160-170 ppm), while the enol form will show a C4 signal characteristic of an aromatic carbon bearing an oxygen (~155-165 ppm).

-

If feasible, ¹⁵N NMR can provide unambiguous evidence, as the nitrogen environments are distinct in each tautomer.

-

-

Data Analysis:

-

Identify the characteristic peaks for each tautomer.

-

Carefully integrate the well-resolved peaks corresponding to each tautomer in the ¹H spectrum.

-

Calculate the molar ratio of the tautomers from the integration values. For this system, it is overwhelmingly likely that only peaks for the keto form will be observed, placing the enol form below the limit of detection (<1%).

-

UV-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy can detect different tautomers as their distinct conjugated systems result in different wavelengths of maximum absorbance (λmax).[8][9]

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of solutions in buffers across a wide pH range (e.g., pH 2 to pH 12) or in various solvents of differing polarity. Maintain a constant concentration of the compound in each solution.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Use the corresponding buffer or solvent as a blank.

-

-

Data Analysis:

-

Analyze the spectra for changes in λmax and the appearance of isosbestic points, which indicate a two-component equilibrium.

-

The keto form (amide chromophore) and enol form (hydroxypyrimidine chromophore) will have distinct λmax values.

-

By analyzing the absorbance at wavelengths characteristic of each tautomer, the equilibrium constant can be estimated, although this method is often less precise than NMR.[8]

-

Computational Chemistry Protocol

Computational modeling predicts the intrinsic stability of tautomers in the gas phase and can be extended to model solvent effects.[3]

-

Structure Generation:

-

Build the 3D structures of all possible tautomers (keto and enol forms) using molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each tautomer using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with the B3LYP functional and a robust basis set like 6-311++G(d,p).[2]

-

To simulate a solvent environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.

-

-

Verification and Analysis:

-

Perform frequency calculations on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies).

-

From the output, extract the Gibbs free energies (G) for each tautomer.

-

Calculate the relative energy: ΔG = G(enol) - G(keto).

-

Use the Boltzmann distribution equation to calculate the theoretical population of each tautomer at a given temperature (e.g., 298.15 K).

-

Conclusion

The investigation of tautomerism in this compound is crucial for understanding its chemical reactivity and potential as a scaffold in drug design. Based on extensive evidence from the parent 4-hydroxypyrimidine system and the principles of physical organic chemistry, it can be concluded with high confidence that the equilibrium lies overwhelmingly in favor of the 4-oxo-3,4-dihydropyrimidine-5-carbonitrile (keto) tautomer. The electron-withdrawing nitrile group at the C5 position further reinforces this preference. While the enol form is a necessary intermediate for certain reactions, its population at equilibrium is negligible. The experimental and computational protocols detailed in this guide provide a robust framework for confirming this predominance and for the characterization of tautomeric equilibria in other novel pyrimidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-oxo-5H-pyrimidine-5-carbonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Theoretical Physicochemical Properties

The solubility and stability of 4-oxo-5H-pyrimidine-5-carbonitrile are dictated by the interplay of its constituent functional groups: the pyrimidine core, the oxo group, and the carbonitrile moiety.

Solubility Profile: The pyrimidine ring itself is a polar, aromatic heterocycle with moderate water solubility. The presence of a polar oxo group is expected to enhance aqueous solubility through hydrogen bonding with water molecules. Conversely, the carbonitrile group, while polar, can also contribute to intermolecular interactions that may favor the solid state, potentially reducing solubility. The overall solubility in aqueous and organic solvents will be a balance of these competing factors. It is anticipated that the compound will exhibit pH-dependent solubility due to the potential for protonation or deprotonation of the pyrimidine ring nitrogens and the enolizable oxo group.

Stability Profile: Pyrimidine and its derivatives can be susceptible to degradation under various conditions. The 4-oxo group may render the pyrimidine ring more susceptible to hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures. Photodegradation is also a potential concern for aromatic heterocyclic systems. The stability of this compound should be systematically evaluated under stressed conditions to identify potential degradation products and establish its shelf-life.

Data Presentation: Anticipated Solubility and Stability Data

The following tables provide a template for summarizing the quantitative data that would be generated from the experimental protocols outlined in this guide. The values presented are hypothetical and serve as placeholders to illustrate the expected data structure.

Table 1: Anticipated Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) - Hypothetical |

| 2.0 | 25 | 5.2 |

| 5.0 | 25 | 2.8 |

| 7.4 | 25 | 3.5 |

| 9.0 | 25 | 7.1 |

| 7.4 | 37 | 4.8 |

Table 2: Anticipated Solubility in Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) - Hypothetical |

| Methanol | 15.6 |

| Ethanol | 8.2 |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| Acetonitrile | 4.5 |

| Dichloromethane | 1.1 |

Table 3: Anticipated Stability of this compound under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Assay (%) - Hypothetical | Total Degradants (%) - Hypothetical | Appearance |

| 0 | 100.0 | < 0.1 | White powder |

| 1 | 99.5 | 0.5 | White powder |

| 3 | 98.2 | 1.8 | Off-white powder |

| 6 | 96.5 | 3.5 | Yellowish powder |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Apparatus and Reagents:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

pH meter

-

Appropriate buffers (e.g., phosphate, citrate) and organic solvents

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Prepare a series of buffers at various pH values (e.g., 2.0, 5.0, 7.4, 9.0) and select the desired organic solvents.

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Preliminary Characterization of 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary characterization of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines common synthetic methodologies, spectral characterization, and a summary of their potential as anticancer agents, supported by quantitative data and detailed experimental protocols.

Synthesis

The synthesis of this compound derivatives typically involves a multicomponent reaction, often a variation of the Biginelli reaction. A general and widely adopted procedure involves the cyclocondensation of an aromatic aldehyde, a compound containing an active methylene group (like ethyl cyanoacetate or malononitrile), and a urea or thiourea derivative.[1][2]

A common starting material for further derivatization is 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[3] This core can be synthesized by reacting an aromatic aldehyde with malononitrile and urea in the presence of a suitable solvent and catalyst.[2][3] Further modifications, such as S-alkylation and substitution at various positions of the pyrimidine ring, have been explored to generate a library of derivatives with diverse functionalities.[1][4]

General Experimental Protocol: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol) is prepared.[2] The reaction can be carried out under solvent-free conditions at elevated temperatures (e.g., 80 °C) or in a solvent such as absolute ethanol with a catalytic amount of a base like potassium carbonate.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is collected by filtration, washed with a suitable solvent like hot ethanol, and can be further purified by recrystallization.[2]

Spectral Characterization

The structural elucidation of the synthesized this compound derivatives is accomplished using a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

-

FT-IR Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for N-H and NH₂ stretching vibrations in the range of 3177–3493 cm⁻¹, a sharp peak for the cyano group (C≡N) around 2217 cm⁻¹, and a strong absorption for the carbonyl group (C=O) at approximately 1693 cm⁻¹.[3]

-

¹H NMR Spectroscopy: The proton NMR spectra provide valuable information about the chemical environment of the protons in the molecule. For instance, the NH and NH₂ protons often appear as D₂O exchangeable signals. Aromatic protons resonate in the expected downfield region, and specific signals for substituents can be identified.[1][3]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectra are used to confirm the carbon framework of the molecule. Characteristic signals for the carbonyl carbon, the cyano carbon, and the aromatic carbons are typically observed.[5]

-

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M⁺) corresponding to the calculated molecular formula.[3][6]

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines.[1][3][4][7] Their mechanism of action often involves the inhibition of key protein kinases implicated in cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][7][8] Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor angiogenesis and cell growth. For example, some compounds have shown higher cytotoxic activities than the standard drug sorafenib.[1]

Inhibition of Serine/Threonine Kinases

The PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, has also been identified as a target for this class of compounds.[4][9] Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis in cancer cells.[4][9]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Certain this compound derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][10]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| 11e | HCT-116 | 1.14 ± 0.01 | Sorafenib | 8.96 ± 0.05 | [1] |

| 11e | MCF-7 | 1.54 ± 0.01 | Sorafenib | 11.83 ± 0.07 | [1] |

| 12b | VEGFR-2 (enzyme) | 0.53 ± 0.07 | Sorafenib | 0.19 ± 0.15 | [1] |

| 8g | PIM-1 (enzyme) | 373 nM | - | - | [4][9] |

| 8k | PIM-1 (enzyme) | 518 nM | - | - | [4][9] |

| 8l | PIM-1 (enzyme) | 501 nM | - | - | [4][9] |

| 3b | HCT-116 | Close to Doxorubicin | Doxorubicin | - | [3] |

| 10b | MCF-7 | Close to Doxorubicin | Doxorubicin | - | [3] |

| 10c | HEPG-2 | Close to Doxorubicin | Doxorubicin | - | [3] |

| 7f | K562 | - | - | - | [10] |

| 7f | PI3Kδ (enzyme) | 6.99 ± 0.36 | - | - | [10] |

| 7f | PI3Kγ (enzyme) | 4.01 ± 0.55 | - | - | [10] |

| 7f | AKT-1 (enzyme) | 3.36 ± 0.17 | - | - | [10] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the characterization of these compounds.

Caption: General experimental workflow for the synthesis and characterization of derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.

Caption: PIM-1 kinase inhibition by this compound derivatives.

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 4-Oxo-5H-pyrimidine-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. These scaffolds are integral to the structure of nucleic acids and are found in numerous biologically active molecules.[1][2] Possessing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, these compounds are valuable targets for synthetic chemists.[3][4] The one-pot, multi-component synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives offers an efficient and atom-economical approach to generate molecular diversity for the development of novel therapeutic agents.

This document provides detailed protocols for the one-pot synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives, a key subset of 4-oxo-5H-pyrimidine-5-carbonitriles, using various catalytic systems. It also includes information on their applications, particularly in the context of cancer cell signaling pathways.

Applications in Drug Discovery

Derivatives of this compound have shown promise in targeting various signaling pathways implicated in diseases like cancer. Their mechanism of action often involves the inhibition of key enzymes, such as kinases, that are crucial for cell proliferation and survival.

Anticancer Activity and Targeted Signaling Pathways

Several studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent anticancer agents.[3][5] Their efficacy often stems from the inhibition of critical signaling pathways that are frequently dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[6][7][8][9] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[6][7][8][9]

-

PI3K/AKT Signaling Pathway Inhibition: The PI3K/AKT pathway is another critical intracellular signaling cascade that promotes cell survival and growth. Novel pyrimidine-5-carbonitrile derivatives have been developed that can inhibit key components of this pathway, such as PI3K and AKT, thereby inducing apoptosis in cancer cells.[10]

Below is a diagram illustrating the general mechanism of action of this compound derivatives in cancer cell signaling.

Figure 1: Simplified signaling pathway showing the inhibitory action of this compound derivatives on the EGFR and PI3K/AKT pathways, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols: One-Pot Synthesis

The following protocols detail the one-pot synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives via a three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea, using different catalytic systems.

General Experimental Workflow

The general workflow for the synthesis, purification, and characterization of these derivatives is outlined below.

References

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - ProQuest [proquest.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biginelli Reaction for 4-oxo-5H-pyrimidine-5-carbonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). This methodology has been adapted for the efficient synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core structure is assembled from an aldehyde, a urea or thiourea, and an active methylene compound, in this case, a cyanoacetate derivative. The versatility of the Biginelli reaction allows for the generation of diverse molecular libraries by varying these three components, making it a powerful tool in drug discovery and development.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives.

Reaction Mechanism and Workflow

The Biginelli reaction for the synthesis of this compound derivatives proceeds through a series of acid- or base-catalyzed steps. The generally accepted mechanism involves the initial condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the cyanoacetate derivative. Finally, cyclization and dehydration yield the tetrahydropyrimidine ring.

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these compounds.

References

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot, three-component synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile analogs. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.[1][2][3][4]

Introduction

Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery.[5] Analogs of this compound, in particular, have been identified as potent inhibitors of various protein kinases, including PIM-1, VEGFR-2, and EGFR, which are crucial in cancer cell signaling pathways.[1][2][4][6] The synthesis of these molecules can be efficiently achieved through a one-pot, multicomponent reaction, which offers advantages in terms of simplicity, high yields, and reduced reaction times.[7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound analogs using a bone char-supported solid acid catalyst. The general reaction involves an aromatic aldehyde, malononitrile, and urea or thiourea.[8]

| Entry | Aldehyde Substituent (R) | Reagent (X) | Reaction Time (min) | Yield (%) |

| 1 | H | O (Urea) | 12 | 91 |

| 2 | 4-Cl | O (Urea) | 5 | 97 |

| 3 | 4-NO₂ | O (Urea) | 15 | 93 |

| 4 | 2,4-Cl₂ | O (Urea) | 4 | 98 |

| 5 | 4-CH₃ | O (Urea) | 25 | 90 |

| 6 | 2-Cl | O (Urea) | 9 | 95 |

| 7 | 4-Br | O (Urea) | 4 | 98 |

| 8 | H | S (Thiourea) | 30 | 96 |

| 9 | 4-Cl | S (Thiourea) | 20 | 95 |

| 10 | 4-NO₂ | S (Thiourea) | 38 | 90 |

| 11 | 2,4-Cl₂ | S (Thiourea) | 23 | 95 |

| 12 | 4-CH₃ | S (Thiourea) | 40 | 91 |

| 13 | 2-Cl | S (Thiourea) | 35 | 94 |

| 14 | 4-Br | S (Thiourea) | 17 | 93 |

Experimental Protocol: One-Pot Synthesis

This protocol describes a general and efficient method for the synthesis of this compound derivatives via a three-component reaction.[9]

Materials:

-

Aromatic aldehyde derivative (1 mmol)

-

Malononitrile (1.2 mmol)

-

Urea or Thiourea (1.8 mmol)

-

Bone char-nPrN-SO₃H catalyst (0.4 mol%)

-

Distilled water

-

Hot ethanol

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the bone char-nPrN-SO₃H catalyst (0.4 mol%).

-

Heat the mixture at 80°C under solvent-free conditions.

-

Stir the reaction mixture for the appropriate time (as indicated in the table above).

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, add distilled water to the reaction mixture and allow it to cool to room temperature.

-

Filter the resulting precipitate.

-

Wash the precipitate with hot ethanol (3 x 2 ml) to obtain the purified product.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The synthesis of this compound analogs is proposed to proceed through a multi-step mechanism.[9]

Caption: Proposed reaction mechanism for the synthesis.

Simplified Signaling Pathway of Inhibition

Derivatives of this compound have been shown to inhibit key kinases in cancer cell signaling pathways, leading to apoptosis.

Caption: Inhibition of cancer signaling pathways.

References

- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]